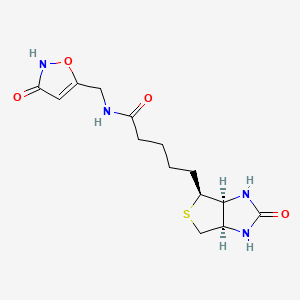
Muscimol Biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Muscimol Biotin is a compound that combines muscimol, a psychoactive alkaloid found in certain mushrooms, with biotin, a water-soluble B-vitamin. Muscimol is known for its potent effects on the central nervous system, acting as an agonist for the gamma-aminobutyric acid (GABA) receptors . Biotin, on the other hand, plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose . The combination of these two compounds aims to leverage the unique properties of both muscimol and biotin for potential therapeutic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized from ibotenic acid, which is naturally found in Amanita muscaria mushrooms. The conversion involves a decarboxylation reaction, typically achieved by drying the mushroom tissue, which facilitates the transformation of ibotenic acid to muscimol . The reaction conditions often include mild heating and an acidic or basic environment to optimize the yield.
Industrial Production Methods
Industrial production of muscimol involves the extraction of ibotenic acid from Amanita muscaria mushrooms, followed by its chemical conversion to muscimol. This process may include steps such as acid-base extraction, filtration, and purification to ensure a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Oxidation: Muscimol can be oxidized to form various derivatives, although this is not a common reaction due to its structural stability.
Reduction: Reduction reactions are less common for muscimol, given its already reduced state.
Substitution: Muscimol can participate in substitution reactions, particularly at the amino group, to form various analogs and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving muscimol include acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcome .
Major Products Formed
The major products formed from the reactions involving muscimol include its various analogs and derivatives, which are often studied for their potential pharmacological properties .
Applications De Recherche Scientifique
Muscimol Biotin has a wide range of scientific research applications, including:
Mécanisme D'action
Muscimol primarily functions as an agonist for the GABA-A receptors in the central nervous system. By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
GABA: The primary inhibitory neurotransmitter in the brain, which muscimol mimics.
Ibotenic Acid: A precursor to muscimol, found in the same mushrooms.
Psilocybin: Another psychoactive compound found in different species of mushrooms, known for its hallucinogenic effects.
Uniqueness
Muscimol is unique due to its high affinity and specificity for GABA-A receptors, making it a valuable tool for studying GABAergic mechanisms. Unlike other similar compounds, muscimol’s effects are primarily sedative and hypnotic, with less pronounced hallucinogenic properties compared to compounds like psilocybin .
Propriétés
Formule moléculaire |
C14H20N4O4S |
|---|---|
Poids moléculaire |
340.40 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3-oxo-1,2-oxazol-5-yl)methyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-6-8-5-12(20)18-22-8)4-2-1-3-10-13-9(7-23-10)16-14(21)17-13/h5,9-10,13H,1-4,6-7H2,(H,15,19)(H,18,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 |
Clé InChI |
DYDMATLDYNSEBQ-KWBADKCTSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















